(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Lipophilicity Physicochemical property LogP

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS 874460-08-9) is a para-substituted phenylboronic acid derivative with a 4-methoxybenzyl carbamoyl moiety at the para position. Its molecular formula is C15H16BNO4 with a molecular weight of 285.10 g/mol.

Molecular Formula C15H16BNO4
Molecular Weight 285.1 g/mol
CAS No. 874460-08-9
Cat. No. B1421199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
CAS874460-08-9
Molecular FormulaC15H16BNO4
Molecular Weight285.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18)
InChIKeyRJZAHNYXFDPDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS 874460-08-9) – Compound Profile and Research Use Overview


(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS 874460-08-9) is a para-substituted phenylboronic acid derivative with a 4-methoxybenzyl carbamoyl moiety at the para position. Its molecular formula is C15H16BNO4 with a molecular weight of 285.10 g/mol . The compound is commercially available as a research reagent from multiple suppliers and is typically stored at 2–8°C . Its primary research application is as a synthetic building block in Suzuki-Miyaura cross-coupling reactions for constructing biaryl architectures . The presence of the 4-methoxybenzyl substituent and the para-carbamoyl linkage imparts distinct physicochemical properties that influence its reactivity profile relative to simpler arylboronic acids [1].

Why (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid Cannot Be Replaced by a Generic Phenylboronic Acid in Critical Synthetic Workflows


In medicinal chemistry and materials science synthesis, substituting a specialized boronic acid building block with a generic phenylboronic acid is not a neutral decision. (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid differs from simpler arylboronic acids in both steric profile and electronic character due to its extended para-substituent . The 4-methoxybenzyl group introduces a hydrophobic aromatic moiety that significantly alters the compound's LogP (approximately 2.23) compared to unsubstituted phenylboronic acid or carboxy-substituted analogs, affecting solubility, phase-transfer behavior, and chromatographic purification profiles . These differences are not merely additive; they can fundamentally change reaction kinetics, catalyst compatibility, and the functional group tolerance of a multi-step sequence. Therefore, substituting this compound with a generic phenylboronic acid would alter the molecular weight, lipophilicity, and steric environment of the resulting biaryl product, thereby changing its downstream biological or material properties. For reproducible and comparable results, the specific compound must be used.

Quantitative Differentiation of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: Comparative Data vs. Closest Analogs


Enhanced Lipophilicity vs. 4-Carboxyphenylboronic Acid: LogP Comparison

The target compound (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid exhibits a calculated LogP value of 2.23 . This represents a significant increase in lipophilicity compared to 4-carboxyphenylboronic acid, which has a calculated LogP of -0.935 [1]. The difference of approximately 3.16 LogP units indicates that the target compound is over three orders of magnitude more lipophilic, influencing its partitioning behavior and solubility in organic media.

Lipophilicity Physicochemical property LogP Drug-likeness

Intermediate Polar Surface Area vs. 4-Formylphenylboronic Acid: PSA Comparison

The target compound has a calculated Polar Surface Area (PSA) of 78.79 Ų . This value is higher than that of 4-formylphenylboronic acid, which has a PSA of 57.53 Ų , but comparable to 4-carboxyphenylboronic acid (PSA 77.76 Ų) [1]. The intermediate PSA reflects the contribution of the carbamoyl group and positions the compound within a range often associated with acceptable oral bioavailability and blood-brain barrier penetration potential.

Polar surface area Physicochemical property PSA Bioavailability

Increased Molecular Weight and Structural Complexity vs. Phenylboronic Acid

The target compound has a molecular weight of 285.10 g/mol , which is substantially higher than that of unsubstituted phenylboronic acid (121.93 g/mol) [1]. This increased mass is due to the 4-methoxybenzyl carbamoyl moiety, which adds 163.17 Da of additional structural complexity. This pre-installed functionality can accelerate the synthesis of complex molecules by reducing the number of required post-coupling functionalization steps.

Molecular weight Synthetic building block Structural diversity

Commercially Available Purity: A Minimum of 95% HPLC Purity Specification

While not a direct comparator to a specific analog, the target compound is commercially supplied with a minimum purity specification of 95% (HPLC) from multiple vendors . This level of purity is critical for ensuring reproducible yields and minimizing side reactions in palladium-catalyzed cross-coupling reactions, where impurities can act as catalyst poisons.

Purity Quality control Suzuki coupling Reproducibility

Defined Application Scenarios for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in Research and Development


Synthesis of Lipophilic Biaryl Libraries for CNS Drug Discovery

Given its high LogP of 2.23 , (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is an ideal building block for the parallel synthesis of biaryl libraries intended for central nervous system (CNS) target screening. The inherent lipophilicity of the 4-methoxybenzyl group can enhance the passive permeability of the resulting biaryl compounds, a key parameter for crossing the blood-brain barrier. Researchers should consider this boronic acid when designing libraries that require a balance of moderate PSA (78.79 Ų) and high lipophilicity . The use of this building block in Suzuki-Miyaura cross-coupling reactions directly installs a pre-functionalized, lipophilic motif, reducing the need for late-stage derivatization.

Construction of Peptidomimetic Scaffolds with Defined Hydrogen-Bonding Capacity

The carbamoyl (amide) linkage present in the target compound introduces a hydrogen bond donor (NH) and acceptor (C=O) . This functional group can be leveraged to engineer specific intra- or intermolecular interactions in peptidomimetic designs. When coupled to a heteroaryl halide core via Suzuki reaction , the resulting biaryl product presents an extended amide moiety that can mimic peptide bonds or interact with protein backbone amides. Researchers focused on protease inhibitors or kinase hinge-binding motifs should prioritize this compound over simple phenylboronic acids lacking this hydrogen-bonding pharmacophore.

Precursor for Acid-Labile Protecting Group Strategies in Multi-Step Synthesis

The 4-methoxybenzyl group is a well-established acid-labile protecting group for amines and amides. (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid can be used to introduce a para-substituted phenyl ring bearing a masked amine functionality . Following Suzuki coupling to install this moiety, the 4-methoxybenzyl group can be selectively removed under mild acidic conditions (e.g., TFA) to reveal a free amide or amine. This strategy offers a convergent route to complex molecules containing aniline or benzamide motifs, where the boronic acid acts as both a coupling partner and a carrier for a protected functional group.

Building Block for Proteolysis Targeting Chimeras (PROTACs) Linker Design

The structural features of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid—specifically its para-substituted phenylboronic acid core and flexible carbamoyl linker —make it a potential modular component in the synthesis of PROTAC linker systems. PROTACs require a linker that connects a target protein ligand to an E3 ligase ligand. The boronic acid group allows for robust Suzuki-Miyaura coupling to either ligand fragment, while the 4-methoxybenzyl moiety provides a modifiable handle or can serve as a rigid spacer element. The compound's commercial availability at >95% purity supports its use in these complex, multi-step synthetic sequences where intermediate purification is critical for final product integrity.

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